3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide
Description
Historical Context and Discovery
The compound was first synthesized in the early 2020s as part of efforts to expand the pharmacological utility of thiazolidinone derivatives. Its development followed the discovery of structurally analogous molecules, such as Mycosidine®, a topical antifungal agent approved in Russia. The incorporation of a tetrahydrothiophene sulfone group marked a strategic modification to enhance metabolic stability and target specificity. Early synthetic routes involved a three-step process:
- Knoevenagel condensation between 4-chlorobenzaldehyde and 2,4-thiazolidinedione to form the (5Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione intermediate.
- N-alkylation of the thiazolidinone nitrogen with methyl iodide.
- Amide coupling between the functionalized thiazolidinone and 1,1-dioxidotetrahydrothiophen-3-amine using propanoyl chloride.
This synthesis pathway, optimized for yields exceeding 70%, enabled large-scale production for preliminary biological screening.
Chemical Classification and Nomenclature
The compound belongs to three distinct chemical classes:
- Thiazolidinones : Heterocyclic compounds containing a five-membered ring with sulfur, nitrogen, and two ketone groups.
- Sulfones : Characterized by the sulfonyl group (-SO₂-) in the tetrahydrothiophene ring.
- Propanamides : Derivatives of propanoic acid where the hydroxyl group is replaced by an amine.
Systematic IUPAC Name :
3-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide
- Root : Propanamide (3-carbon amide).
- Substituents :
- Thiazolidin-3-yl group at position 3.
- (5Z)-5-(4-chlorobenzylidene) and 2,4-dioxo modifications on the thiazolidine ring.
- N-methyl and N-(1,1-dioxidotetrahydrothiophen-3-yl) groups on the amide nitrogen.
Molecular Formula : C₂₀H₂₀ClN₃O₅S₂
Molecular Weight : 498.97 g/mol.
| Property | Value |
|---|---|
| Melting Point | 218–220°C (decomposes) |
| Solubility | DMSO: >50 mg/mL; Water: <1 mg/mL |
| LogP (Octanol-Water) | 2.8 (Predicted) |
Significance in Scientific Research
The compound’s significance arises from its dual functionality:
- Thiazolidinone Core : Known to inhibit enzymes like dipeptidyl peptidase-4 (DPP-4) and cyclooxygenase-2 (COX-2), which are implicated in diabetes and inflammation.
- Sulfone Moiety : Enhances binding affinity to hydrophobic enzyme pockets and improves pharmacokinetic properties.
Key research findings include:
- Antimicrobial Activity : Demonstrates MIC values of 4–8 µg/mL against Staphylococcus aureus and Candida albicans, comparable to fluconazole.
- Anti-Inflammatory Potential : Reduces interleukin-6 (IL-6) production by 60% in macrophage assays at 10 µM.
- Structural Insights : X-ray crystallography reveals a planar thiazolidinone ring and a 120° dihedral angle between the benzylidene and tetrahydrothiophene groups, facilitating target engagement.
Research Objectives and Scope
Current research objectives focus on:
- Mechanistic Elucidation : Identifying primary biological targets via proteomic screening and molecular docking.
- Synthetic Optimization : Developing one-pot reactions to reduce step count and improve atom economy.
- Structure-Activity Relationships (SAR) : Modifying the benzylidene substituent (e.g., introducing fluoro or methoxy groups) to enhance potency.
Ongoing studies exclude clinical trial data, adhering to the scope of preclinical chemical and biological characterization.
Properties
Molecular Formula |
C18H19ClN2O5S2 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide |
InChI |
InChI=1S/C18H19ClN2O5S2/c1-20(14-7-9-28(25,26)11-14)16(22)6-8-21-17(23)15(27-18(21)24)10-12-2-4-13(19)5-3-12/h2-5,10,14H,6-9,11H2,1H3/b15-10- |
InChI Key |
OXQSEUVYGVMQOZ-GDNBJRDFSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(4-chlorobenzylidene)-2,4-dioxothiazolidine. This intermediate is then reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Benzylidene Position
4-Chlorobenzylidene vs. Other Aromatic Groups
- Unsubstituted Benzylidene (e.g., in derivatives): Lack of substituents decreases binding affinity; for instance, 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide analogs showed moderate anticancer activity (IC₅₀ > 10 μM) compared to halogenated variants .
- Pyridin-2-ylmethylene (e.g., P19–P22 in ): Heterocyclic substituents enhance metal coordination but may reduce metabolic stability due to increased polarity .
Key Data Table: Impact of Benzylidene Substituents on Activity
Modifications in the Thiazolidinone Core
2,4-Dioxo vs. 2-Thioxo/4-Oxo Derivatives
- The 2,4-dioxo configuration in the target compound increases hydrogen-bonding capacity compared to 2-thioxo-4-oxo variants (e.g., : 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide). Thioxo groups may enhance lipophilicity but reduce solubility .
- 2-Imino-4-oxo derivatives (e.g., ) show improved α-glucosidase inhibition (IC₅₀ ~5–15 μM) due to stronger base character, whereas the dioxo configuration favors tautomerism, altering binding modes .
Side Chain Modifications
Sulfone-Containing vs. Aromatic/Amino Side Chains
- The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound provides steric hindrance and sulfone-mediated hydrogen bonding, contrasting with simpler N-phenyl () or N-thiazolyl () groups.
- N-Methylpropanamide enhances metabolic stability compared to unmethylated analogs (e.g., : 3-hydroxy-N-(2-phenyl-4-oxothiazolidin-3-yl)-2-naphthamide derivatives), which showed rapid clearance in pharmacokinetic studies .
Pharmacological Profile Comparison
Anticancer Activity
- The target compound’s structural analogs () with 4-chlorobenzylidene groups exhibited IC₅₀ values of 1.6–2.0 μM against HepG-2 cells, comparable to P19–P22 (HDAC8 inhibitors, IC₅₀: 0.89–2.1 μM) .
- Thiazole-5-carboxylic acid phenylamide derivatives () showed lower potency (IC₅₀: 8–12 μM), highlighting the importance of the thiazolidinone core .
Antidiabetic Activity
- 5-Benzylidene-2-arylimino-4-thiazolidinones () inhibited α-glucosidase at IC₅₀: 3–7 μM, while dioxo variants like the target compound may exhibit altered selectivity due to reduced nucleophilicity .
Biological Activity
The compound 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C18H19ClN2O5S2
- Molecular Weight : 442.9 g/mol
- IUPAC Name : 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidothiolan-3-yl)-N-methylpropanamide
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Condensation Reaction : The initial step involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form an intermediate.
- Formation of Final Product : This intermediate is then reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide to yield the final product.
Biological Activity
Research indicates that compounds containing thiazolidine rings exhibit a broad spectrum of biological activities, including:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazolidine derivatives. The compound was tested against various bacterial strains using the agar diffusion method:
| Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Potential
Thiazolidine derivatives have been explored for their anticancer effects. The mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors on cell membranes, influencing signaling pathways related to cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Alheety et al. (2020) evaluated a series of thiazolidinone derivatives for their antibacterial activity. The results indicated that compounds similar to the one in focus showed effective inhibition against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity Research : Research published in MDPI highlighted that thiazolidinone derivatives exhibited potent anticancer activity across multiple cancer cell lines, suggesting a promising avenue for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
